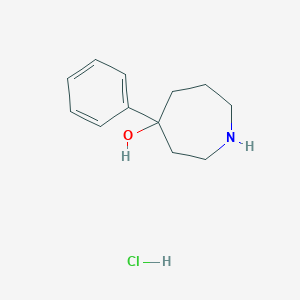

4-Phenylazepan-4-ol hydrochloride

Description

Contextual Significance of Azepane Scaffolds in Advanced Organic Synthesis

Azepane-based compounds, characterized by a seven-membered nitrogen-containing heterocyclic ring, are of considerable importance in organic synthesis and drug discovery. researchgate.netnih.gov This structural motif is found in a variety of natural products and synthetic molecules that exhibit a wide range of biological activities. nih.gov The inherent flexibility of the azepane ring provides a unique three-dimensional chemical space that is often crucial for biological activity. lifechemicals.com Consequently, the development of synthetic methods to create and functionalize azepane scaffolds is a continuous challenge and an area of active research for organic chemists. researchgate.net

The ability to introduce various substituents onto the azepane ring allows for the fine-tuning of a molecule's properties, which is a key aspect of effective drug design. lifechemicals.com The synthesis of these complex structures often involves sophisticated strategies such as ring-closing reactions, ring-expansion reactions of cyclic compounds, and multi-step sequences. researchgate.net The pharmaceutical significance of azepane derivatives is underscored by the fact that over 20 drugs containing this scaffold have been approved by the FDA for treating a multitude of diseases. nih.gov

Historical Trajectories and Milestones in the Research of Substituted Azepanes

The journey of research into substituted azepanes has been marked by a continuous effort to develop new and efficient synthetic methodologies. Historically, the construction of the seven-membered azepane ring has been a synthetic challenge. nih.gov A significant milestone in this area was the development of chemoenzymatic synthesis methods. For instance, a notable advancement involved the use of biocatalytic reduction and organolithium-mediated rearrangement to produce enantioenriched 2-aryl azepanes. nih.gov

More recent breakthroughs include the development of a photochemical dearomative ring expansion of nitroarenes to create complex azepanes from simple starting materials. nih.gov This method, which uses blue light and is conducted at room temperature, allows for the transformation of a six-membered benzene (B151609) ring into a seven-membered azepane system in just two steps. nih.gov Another innovative approach involves a copper(I)-catalyzed tandem amination/cyclization reaction of fluorinated allenynes to synthesize functionalized azepines. nih.gov Furthermore, the enantioselective synthesis of [b]-annulated azepane scaffolds has been achieved through olefin cross-metathesis followed by exhaustive hydrogenation, providing access to optically active compounds with at least two stereogenic centers. chemistryviews.org These advancements highlight the ongoing evolution of synthetic strategies to access this important class of compounds.

Current Research Gaps and Emerging Challenges in 4-Phenylazepan-4-ol (B11720350) Hydrochloride Chemistry

Despite the progress in the synthesis of azepane derivatives, specific challenges and research gaps remain, particularly concerning 4-Phenylazepan-4-ol hydrochloride and its analogs. While general methods for azepane synthesis are available, the specific substitution pattern of this compound presents its own synthetic hurdles. The introduction of a phenyl and a hydroxyl group at the C4 position of the azepane ring requires precise control of regioselectivity and stereoselectivity.

A significant challenge lies in the development of robust and scalable synthetic routes to access this specific compound and its derivatives. While the synthesis of the parent compound, 4-Phenylazepan-4-ol, has been reported, further research is needed to optimize these processes and to explore the synthesis of analogs with diverse substitution patterns. guidechem.com

Moreover, the exploration of the full pharmacological potential of this compound is an area ripe for investigation. While the azepane scaffold is known to be a key component in many bioactive molecules, the specific biological activities of this particular compound are not yet extensively documented in publicly available research. nih.govlifechemicals.com Future research will likely focus on elucidating its mechanism of action and identifying potential therapeutic targets.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-phenylazepan-4-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c14-12(7-4-9-13-10-8-12)11-5-2-1-3-6-11;/h1-3,5-6,13-14H,4,7-10H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCFHDJKKHXLUNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCNC1)(C2=CC=CC=C2)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Phenylazepan 4 Ol Hydrochloride

Retrosynthetic Analysis and Strategic Disconnections for the 4-Phenylazepan-4-ol (B11720350) Hydrochloride Skeleton

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by mentally breaking it down into simpler, commercially available starting materials. amazonaws.comresearchgate.net For 4-Phenylazepan-4-ol hydrochloride, the primary disconnections involve the carbon-nitrogen and carbon-carbon bonds of the azepane ring.

A logical retrosynthetic approach would involve disconnecting the bonds adjacent to the nitrogen atom, as these are often formed via substitution or reductive amination reactions. amazonaws.com This leads to a linear precursor, an amino alcohol or a related derivative, which can be cyclized to form the seven-membered ring. Another key disconnection is at the C4-phenyl or C4-hydroxyl bond, suggesting a precursor azepan-4-one (B24970). This ketone could then be subjected to a Grignard reaction with a phenylmagnesium halide or a reduction to install the required functionalities.

Classical and Contemporary Approaches to Azepane Ring Formation with Emphasis on Phenyl and Hydroxyl Substitution

The construction of the azepane ring is often challenging due to unfavorable entropic factors associated with forming a seven-membered ring. nih.gov However, numerous classical and contemporary methods have been developed to overcome this hurdle, with specific adaptations for introducing phenyl and hydroxyl substituents.

Intramolecular Cyclization Strategies

Intramolecular cyclization is a common and effective method for the formation of the azepane ring. nih.govresearchgate.netnih.gov This strategy involves a precursor molecule containing both the nucleophilic nitrogen and an electrophilic carbon center, which react to form the cyclic structure.

One prominent approach is the intramolecular reductive amination of a linear amino aldehyde or amino ketone. nih.gov In the context of 4-Phenylazepan-4-ol synthesis, this would involve a precursor containing a terminal amino group and a carbonyl group at the appropriate position, with the phenyl group already in place. The cyclization is typically achieved under hydrogenolytic conditions with a suitable catalyst, such as palladium on carbon. nih.gov

Another powerful intramolecular cyclization method is the Brønsted acid-assisted cyclization of unsaturated tryptamides, which has been successfully applied to the synthesis of azepino[4,5-b]indolones. thieme-connect.de This suggests that a similar strategy could be adapted for the synthesis of 4-phenylazepan-4-ol by using a precursor with a strategically placed phenyl group and a terminal double bond that can be hydrated during or after cyclization.

Recent advancements have also explored tandem amination/cyclization reactions of functionalized allenynes catalyzed by copper(I) to produce substituted azepines, which can be subsequently reduced to the corresponding azepanes. nih.gov

| Intramolecular Cyclization Approach | Key Precursor | Reaction Conditions | Reference(s) |

| Reductive Amination | Linear amino aldehyde/ketone | Hydrogenolysis (e.g., Pd/C, H2) | nih.gov |

| Brønsted Acid-Assisted Cyclization | Unsaturated tryptamide analogue | Brønsted acid (e.g., (+)-CSA) | thieme-connect.de |

| Tandem Amination/Cyclization | Functionalized allenyne | Cu(I) catalyst | nih.gov |

Ring Expansion Methodologies

Ring expansion reactions provide an alternative and often efficient route to azepane derivatives from more readily available smaller ring systems, such as piperidines or pyrrolidines. organic-chemistry.orgrsc.orgnih.gov

A notable example is the photochemical rearrangement of N-vinylpyrrolidinones to yield azepin-4-ones. organic-chemistry.org This method represents a formal [5+2] cycloaddition and allows for the conversion of easily accessible pyrrolidinones and aldehydes into densely functionalized azepane derivatives. The resulting azepin-4-one can then be further functionalized to introduce the phenyl and hydroxyl groups at the 4-position.

Another strategy involves the ring expansion of piperidine (B6355638) derivatives. rsc.org Diastereomerically pure azepane derivatives have been prepared with excellent stereoselectivity and regioselectivity through this approach. The structure and stereochemistry of the resulting products can be confirmed by X-ray crystallographic analysis. rsc.org More recently, a photochemical dearomative ring expansion of nitroarenes has been developed to prepare complex azepanes. This process, mediated by blue light at room temperature, transforms a six-membered benzenoid framework into a seven-membered ring system. nih.gov

The behavior of certain bicyclic halogenated aminocyclopropane derivatives under reductive amination conditions can also trigger cyclopropane (B1198618) ring cleavage, leading to ring-expanded azepane products. rsc.org

| Ring Expansion Approach | Starting Ring System | Key Transformation | Reference(s) |

| Photochemical Rearrangement | Pyrrolidinone | N-vinylpyrrolidinone rearrangement | organic-chemistry.org |

| Piperidine Ring Expansion | Piperidine | Stereoselective expansion | rsc.org |

| Photochemical Dearomatization | Nitroarene | Blue light mediated ring expansion | nih.gov |

| Cyclopropane Ring Cleavage | Bicyclic aminocyclopropane | Reductive amination induced cleavage | rsc.org |

Multi-Component Reaction Pathways in Azepane Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, offer a highly efficient approach to complex molecules. mdpi.com While the direct application of MCRs to the synthesis of this compound is not extensively documented, the principles of MCRs can be applied to construct key intermediates.

Stereoselective Synthesis of this compound and its Stereoisomers

The presence of a stereocenter at the C4 position of this compound means that it can exist as a pair of enantiomers. The stereoselective synthesis of a single enantiomer is often crucial for pharmacological applications.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereoselective transformation, the auxiliary is removed. This strategy has been widely used in asymmetric synthesis. nih.govharvard.edu

In the context of synthesizing an enantiomerically pure 4-Phenylazepan-4-ol, a chiral auxiliary could be attached to a precursor molecule to direct the formation of the azepane ring or the introduction of the substituents at the C4 position. For example, a chiral auxiliary could be attached to the nitrogen atom of a linear precursor to control the stereochemistry of an intramolecular cyclization.

Alternatively, a prochiral azepan-4-one could be reacted with a chiral reducing agent or a Grignard reagent in the presence of a chiral ligand to achieve a stereoselective reduction or phenylation, respectively. The use of pseudoephedrine and pseudoephenamine as chiral auxiliaries in alkylation reactions has been well-established and demonstrates the power of this approach in controlling stereochemistry. nih.govharvard.edu While not directly applied to azepane synthesis in the provided context, the principles are transferable. For instance, an α,β-unsaturated azepine precursor could undergo a conjugate addition-alkylation sequence mediated by a chiral auxiliary to set the stereocenter at the 4-position. nih.gov

| Chiral Auxiliary | Application in Synthesis | Potential Outcome | Reference(s) |

| Pseudoephedrine/Pseudoephenamine | Directing group for alkylation/addition | Enantiomerically enriched precursor | nih.govharvard.edu |

| Chiral Oxazolidinones | Control in aldol (B89426) and alkylation reactions | Stereoselective formation of C-C bonds | wikipedia.org |

| Camphorsultam | Asymmetric transformations | High diastereoselectivity | wikipedia.org |

| (-)-Menthyl chloroformate | Directed ortho metalation | Planar chiral compounds | rcsi.com |

Asymmetric Catalysis in Azepane Ring Construction

The stereochemistry of substituted azepanes is critical to their biological activity. Asymmetric catalysis offers a powerful tool for establishing desired stereocenters during the formation of the azepane ring, thereby avoiding challenging and often inefficient resolutions of racemic mixtures.

A prominent strategy involves the use of transition metal catalysts, particularly copper, in asymmetric intramolecular cyclizations. nih.gov For instance, copper-catalyzed asymmetric reductive or borylative cyclizations have been successfully employed for the enantioselective synthesis of dibenzo[b,d]azepines, which feature a seven-membered azepine ring. nih.gov These reactions can proceed under mild conditions and are applicable to a range of substituted aromatic and heterocyclic precursors. nih.gov Inspired by advancements in copper-hydride catalysis, these methods can convert Schiff bases derived from ortho-vinyl, ortho'-amino biaryls into axially chiral dibenzo[b,d]azepine derivatives with high diastereo- and enantioselectivity. nih.gov

Another approach involves the stereoselective reduction of bicyclic lactam precursors. Novel nih.govresearchgate.net-bicyclic lactams can be synthesized and then stereoselectively reduced using reagents like alane or lithium aluminum hydride to yield chiral 2-substituted perhydroazepines with high enantiomeric excess. researchgate.net The choice of reducing agent and the configuration of the starting lactam dictate the stereochemical outcome at the C-2 position of the resulting azepine. researchgate.net

| Methodology | Catalyst/Reagent | Key Transformation | Stereoselectivity | Reference |

| Asymmetric Reductive Cyclization | Copper-Ph-BPE | Intramolecular cyclization of aldimines | Up to 98% ee | nih.gov |

| Stereoselective Lactam Reduction | Alane (AlH3) / LiAlH4 | Reduction of nih.govresearchgate.net-bicyclic lactams | High (84-94% ee) | researchgate.net |

Chemoenzymatic Transformations for Enantioselective Synthesis

Chemoenzymatic synthesis merges the high selectivity of biocatalysts with the broad applicability of chemical reactions, providing efficient and environmentally benign routes to chiral molecules. This strategy is particularly effective for creating enantioenriched azepanes.

A powerful chemoenzymatic approach involves the biocatalytic asymmetric reductive amination of cyclic ketone precursors. acs.orgnih.gov Enzymes such as imine reductases (IREDs) or monoamine oxidases (MAOs) can be used to generate enantioenriched 2-aryl azepanes. acs.orgnih.gov These enzymatic steps are often followed by a chemical rearrangement. For example, the resulting amine can be converted to an N'-aryl urea (B33335), which then undergoes a base-mediated rearrangement with stereospecific transfer of the aryl group, yielding previously inaccessible enantioenriched 2,2-disubstituted azepanes. acs.orgnih.gov

Furthermore, ketoreductases (KREDs) can be employed in one-pot sequential chemoenzymatic methods to convert amides into enantiomerically enriched alcohols, a transformation relevant to the synthesis of the hydroxyl group in 4-Phenylazepan-4-ol. nih.gov These processes can combine a chemical step, like a Suzuki-Miyaura coupling in an aqueous medium, with an asymmetric biocatalytic reduction to furnish chiral alcohols with high yields and enantiomeric excess. nih.gov

| Enzyme Class | Transformation | Subsequent Chemical Step | Outcome | Reference |

| Imine Reductases (IREDs) | Asymmetric reductive amination | N'-aryl urea formation and rearrangement | Enantioenriched 2,2-disubstituted azepanes | acs.orgnih.gov |

| Monoamine Oxidases (MAOs) | Deracemization | N'-aryl urea formation and rearrangement | Enantioenriched 2,2-disubstituted azepanes | acs.orgnih.gov |

| Ketoreductases (KREDs) | Asymmetric reduction of ketones | Suzuki-Miyaura coupling | Chiral diarylmethanol derivatives | nih.gov |

Sustainable and Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly integral to modern synthetic design. These principles focus on minimizing waste, using less hazardous materials, and improving energy efficiency.

A key tenet of green chemistry is the reduction or elimination of volatile organic solvents. Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. The synthesis of heterocyclic compounds, including those with azepine frameworks, has been successfully demonstrated in aqueous media. For example, a rapid and environmentally friendly method for synthesizing 1,5-benzodiazepine derivatives utilizes catalytic quantities of thiamine (B1217682) hydrochloride in water, achieving excellent yields and simplifying workup procedures. ias.ac.in Such methodologies highlight the potential for developing aqueous-based syntheses for related azepane structures.

The development of non-toxic, recyclable, and highly efficient catalysts is central to green synthesis. Thiamine hydrochloride (Vitamin B1) serves as an excellent example of a green catalyst; it is a naturally occurring, biodegradable, and inexpensive compound that can effectively catalyze complex organic transformations in water. ias.ac.in In addition to biocatalysts like IREDs and KREDs, simple and environmentally benign metal catalysts such as indium(III) chloride (InCl₃) and iron(II) bromide (FeBr₂) have been shown to catalyze the formation of azepane derivatives through reactions like silyl-aza-Prins cyclization. researchgate.net The use of earth-abundant metals like copper and iron is preferable to precious metals like palladium or rhodium from both an environmental and economic standpoint. nih.govresearchgate.net

Atom economy, a concept introduced by Barry Trost, is a measure of the efficiency of a chemical reaction in incorporating all atoms from the reactants into the final product. numberanalytics.comacs.org Reactions with high atom economy, such as additions and cycloadditions, are inherently "greener" as they minimize the formation of byproducts and waste. acs.orgnih.gov In contrast, substitution and elimination reactions often have poor atom economy. nih.gov

For the synthesis of the azepane ring, strategies like [6π + 2π] cycloadditions, which can be catalyzed by cobalt(I), represent highly atom-economical routes to azepine-containing bicyclic systems. acs.org Designing synthetic pathways that maximize the incorporation of starting materials into the final structure of this compound is a critical goal for sustainable manufacturing. jocpr.com

Flow Chemistry and Continuous Processing Techniques for this compound Research Scale Production

Flow chemistry, or continuous processing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. ajinomoto.com This technology offers significant advantages over traditional batch processing, including enhanced control over reaction parameters (temperature, pressure, and time), improved safety when handling hazardous reagents, and seamless scalability from laboratory research to industrial production. ajinomoto.comnih.gov

The synthesis of Active Pharmaceutical Ingredients (APIs) using flow chemistry is a rapidly advancing field. nih.gov For example, a two-step continuous-flow approach has been developed for the gram-scale synthesis of triazolopyridines. nih.gov Similarly, a continuous-flow process was reported for the synthesis of ketamine, a structurally related compound, demonstrating the feasibility of this technology for such molecular scaffolds. mdpi.com The implementation of Process Analytical Technology (PAT) within continuous flow systems allows for real-time monitoring and optimization, ensuring consistent product quality. ajinomoto.com For a multi-step synthesis of a molecule like this compound, a continuous process could telescope several reaction steps, eliminating the need for isolating intermediates and significantly reducing production time and resource consumption. mdpi.comd-nb.info

Mechanistic Investigations of Chemical Transformations Involving 4 Phenylazepan 4 Ol Hydrochloride

Elucidation of Reaction Pathways in the Formation of the 4-Phenylazepan-4-ol (B11720350) Hydrochloride Scaffold

The construction of the 4-Phenylazepan-4-ol hydrochloride framework can be achieved through several synthetic strategies, with the most direct route involving the formation of the azepane ring followed by the introduction of the C-4 substituents. A highly plausible and widely utilized method for creating such tertiary alcohols is the Grignard reaction. youtube.comlibretexts.org

The key steps in this pathway are:

Preparation of an N-Protected Azepan-4-one (B24970): The synthesis typically begins with a precursor that is cyclized to form the azepane ring. The nitrogen atom is usually protected with a suitable group (e.g., Boc, Cbz) to prevent its interference in subsequent reactions. This protected azepane can then be oxidized to the corresponding ketone, azepan-4-one.

Grignard Reaction: The N-protected azepan-4-one is treated with a Grignard reagent, specifically phenylmagnesium bromide (PhMgBr). The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone. leah4sci.com

Aqueous Workup and Deprotection: An acidic workup protonates the resulting alkoxide to yield the tertiary alcohol. This step is followed by the removal of the nitrogen-protecting group.

Hydrochloride Salt Formation: The final step involves treating the free amine with hydrochloric acid (HCl) to form the stable, crystalline this compound salt. libretexts.orgquora.comyoutube.com

Alternative methods for forming the azepine core itself include various metal-catalyzed annulation and cycloaddition reactions, such as gold-catalyzed [4+3] annulations or palladium-catalyzed cyclizations, which can generate complex azepine structures from simpler starting materials. nih.govunigoa.ac.in These can be adapted to produce the required azepan-4-one intermediate.

A summary of a plausible synthetic pathway is presented below.

| Step | Reactants | Reagents and Conditions | Product | Purpose |

| 1 | N-Boc-azepane | Oxidation (e.g., PCC, Swern) | N-Boc-azepan-4-one | Preparation of the ketone intermediate. |

| 2 | N-Boc-azepan-4-one | 1. Phenylmagnesium bromide (PhMgBr) in dry ether. 2. Aqueous acid (e.g., NH₄Cl) workup. | N-Boc-4-phenylazepan-4-ol | Formation of the tertiary alcohol via C-C bond formation. libretexts.org |

| 3 | N-Boc-4-phenylazepan-4-ol | Strong acid (e.g., TFA or HCl in dioxane) | 4-Phenylazepan-4-ol | Removal of the Boc protecting group. |

| 4 | 4-Phenylazepan-4-ol | HCl in a suitable solvent (e.g., ether, isopropanol) | This compound | Formation of a stable, isolable salt. libretexts.org |

Studies on the Reactivity and Transformations of the Hydroxyl Group at C-4 of the Azepane Ring

The hydroxyl group at the C-4 position of the azepane ring is a tertiary alcohol, which dictates its characteristic reactivity. msu.edumsu.edu Unlike primary or secondary alcohols, tertiary alcohols cannot be oxidized without cleaving carbon-carbon bonds. msu.edu However, they readily participate in other transformations, primarily those involving carbocation intermediates.

Dehydration (Elimination): Acid-catalyzed dehydration is a common reaction for tertiary alcohols. openstax.org Protonation of the hydroxyl group by a strong acid (e.g., H₂SO₄) converts it into a good leaving group (H₂O). Departure of water generates a stable tertiary carbocation at C-4. Subsequent elimination of a proton from an adjacent carbon (C-3 or C-5) yields an alkene. This E1 reaction typically follows Zaitsev's rule, favoring the formation of the more substituted, stable double bond. openstax.org Alternatively, reagents like phosphorus oxychloride (POCl₃) in pyridine (B92270) can effect dehydration via an E2 mechanism under milder, basic conditions. openstax.org

Substitution to Form Alkyl Halides: Tertiary alcohols can be converted to the corresponding alkyl halides via an Sₙ1 mechanism. openstax.org Reaction with concentrated hydrohalic acids (HCl, HBr) proceeds through the formation of the tertiary carbocation, which is then trapped by the halide ion. Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are also effective.

Esterification and Etherification: The formation of esters or ethers from a tertiary alcohol is often challenging due to steric hindrance around the hydroxyl group. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid under acidic catalysis, is an equilibrium process. masterorganicchemistry.commasterorganicchemistry.com For a tertiary alcohol, the equilibrium may not favor the product, and elimination (dehydration) is often a competing side reaction. More effective methods for esterification might involve the use of a more reactive acylating agent, such as an acid chloride or anhydride, often in the presence of a non-nucleophilic base. mnstate.edu A specialized method like the Yamaguchi esterification, which proceeds via a mixed anhydride, can be effective for sterically hindered alcohols. organic-chemistry.org

Influence of the Phenyl Group on Reaction Mechanisms and Selectivity in Azepane Derivatives

The phenyl group at the C-4 position exerts significant electronic and steric influences on the reactivity of the molecule.

Steric Effects: The bulky phenyl ring provides considerable steric hindrance, which can impede the approach of reagents to the C-4 hydroxyl group and to the adjacent α-protons on the azepane ring. nih.gov This can slow down the rates of reactions such as esterification or Sₙ2-type substitutions. Furthermore, this steric bulk can influence the conformational equilibrium of the seven-membered azepane ring, potentially favoring a chair-like or boat-like conformation that minimizes steric clashes. This conformational preference can, in turn, dictate the stereochemical outcome of reactions at other positions on the ring.

Electronic Effects: The phenyl group is electron-withdrawing via induction but can be electron-donating or withdrawing through resonance, depending on the nature of the reaction. In reactions involving the formation of a carbocation at C-4 (e.g., Sₙ1 substitution or E1 elimination), the phenyl group can stabilize the positive charge through resonance, delocalizing it across the aromatic ring. This stabilization accelerates the rate of carbocation formation. The phenyl ring can also engage in non-covalent interactions, such as O-H···π interactions with the hydroxyl group, which can influence the molecule's conformation and the acidity of the hydroxyl proton. nih.gov

Role of the Hydrochloride Moiety in Reaction Thermodynamics and Kinetics

The presence of the hydrochloride moiety fundamentally alters the chemical nature of the molecule compared to its free base form. Amines are basic and react with strong acids like HCl to form ammonium (B1175870) salts. libretexts.orgquora.comspectroscopyonline.com

Thermodynamics: The formation of the amine hydrochloride salt is typically an exothermic process that results in a thermodynamically stable, crystalline solid. gla.ac.uk This increased stability is due to the strong ionic interaction between the ammonium cation (R₃NH⁺) and the chloride anion (Cl⁻). Amine salts generally have higher melting points and different solubility profiles than the corresponding free amines; they are often more soluble in water and less soluble in nonpolar organic solvents. researchgate.net This property is frequently exploited in the purification and handling of amine-containing compounds. youtube.com

Kinetics: The protonation of the azepane nitrogen has a profound effect on reaction kinetics.

Deactivation of the Nitrogen: The lone pair of electrons on the nitrogen atom is engaged in a bond with a proton, making it unavailable for reaction. This effectively quenches the nucleophilicity and basicity of the amine. Therefore, reactions that might involve intramolecular catalysis by the amine nitrogen are inhibited.

Inductive Effect: The protonated nitrogen (R₂NH₂⁺-) becomes a strong electron-withdrawing group. This inductive effect can influence the reactivity of other functional groups. For instance, it would destabilize a carbocation forming at the C-4 position, thereby slowing down the rate of Sₙ1 or E1 reactions at the hydroxyl group compared to the N-protected or free base form. The hydrolysis of amine-cyanoboranes, for example, is shown to be first order in both substrate and acid concentration, highlighting the role of protonation in the rate-determining step. rsc.org

Identification and Characterization of Reaction Intermediates in Synthetic Pathways

The successful synthesis of this compound relies on the careful monitoring and characterization of key reaction intermediates. Spectroscopic methods are essential for this purpose. In the proposed Grignard pathway, the primary intermediates are the N-protected azepan-4-one and the N-protected 4-phenylazepan-4-ol.

Bicyclic structures can also serve as intermediates in certain azepine synthesis routes, such as those involving ring expansion or cycloaddition reactions. chem-soc.siharvard.edu The characterization of these transient or stable intermediates is crucial for understanding the reaction mechanism.

Below is a table outlining the expected spectroscopic features for key intermediates in a plausible synthesis.

| Intermediate | Formula | Spectroscopic Characterization Highlights |

| N-Boc-azepan-4-one | C₁₁H₁₉NO₃ | IR (cm⁻¹): ~1715 (ketone C=O), ~1690 (carbamate C=O). ¹H NMR (ppm): ~1.4 (s, 9H, t-butyl), signals for ring protons. ¹³C NMR (ppm): ~210 (ketone C=O), ~155 (carbamate C=O), ~80 (quaternary C of Boc). |

| N-Boc-4-phenylazepan-4-ol | C₁₇H₂₅NO₃ | IR (cm⁻¹): ~3400 (broad, O-H), ~1680 (carbamate C=O), no ketone C=O stretch. ¹H NMR (ppm): ~7.2-7.4 (m, 5H, Ar-H), broad singlet for OH, ~1.4 (s, 9H, t-butyl). ¹³C NMR (ppm): ~75 (C-OH), ~125-145 (aromatic carbons), disappearance of the ketone signal at ~210 ppm. |

| 4-Phenylazepan-4-ol (Free Base) | C₁₂H₁₇NO | IR (cm⁻¹): ~3400 (broad, O-H), ~3300 (N-H). ¹H NMR (ppm): Disappearance of the Boc signal at ~1.4 ppm. Broad singlet for NH. ¹³C NMR (ppm): Absence of carbamate (B1207046) and Boc signals. |

Derivatization and Structural Modification Strategies for 4 Phenylazepan 4 Ol Hydrochloride

Synthesis of Analogues via Hydroxyl Group Functionalization

The tertiary alcohol functionality at the C4 position is a prime target for introducing structural diversity. Its reactivity allows for a range of transformations, including esterification, etherification, and replacement with other functional groups.

Esterification and Etherification Reactions

Esterification: The conversion of the tertiary hydroxyl group of 4-Phenylazepan-4-ol (B11720350) to an ester can be accomplished through several established methods. A common approach is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.comlibretexts.orglibretexts.org The reaction is an equilibrium process, and to favor the formation of the ester, it is often necessary to use an excess of the alcohol or to remove water as it is formed. masterorganicchemistry.com For a tertiary alcohol, the mechanism may proceed through the formation of a stable tertiary carbocation after protonation of the hydroxyl group, which is then attacked by the carboxylic acid. stackexchange.com

Etherification: The synthesis of ethers from 4-Phenylazepan-4-ol can be approached via modifications of the Williamson ether synthesis. masterorganicchemistry.combyjus.comwikipedia.org This typically involves a two-step process. First, the tertiary alcohol is converted into a better leaving group, such as a tosylate, by reacting it with p-toluenesulfonyl chloride. Subsequently, the tosylate can be displaced by an alkoxide (RO⁻) in an Sₙ2 reaction to form the desired ether. byjus.comwikipedia.org Given that the substrate is a tertiary system, elimination reactions can be a competing pathway, and reaction conditions must be carefully optimized. pearson.com

Table 1: Potential Ester and Ether Derivatives of 4-Phenylazepan-4-ol

| Derivative Type | Reagent 1 | Reagent 2 | Potential Product Structure |

|---|---|---|---|

| Acetate Ester | Acetic Acid | H₂SO₄ (catalyst) | 4-Acetoxy-4-phenylazepane |

| Benzoate Ester | Benzoic Acid | H₂SO₄ (catalyst) | 4-Benzoyloxy-4-phenylazepane |

| Methyl Ether | p-Toluenesulfonyl Chloride | Sodium Methoxide | 4-Methoxy-4-phenylazepane |

Formation of Nitrogen-Containing Derivatives at the Hydroxyl Site

Replacing the hydroxyl group with a nitrogen-containing functionality expands the range of accessible analogues.

Azide (B81097) Formation: One of the most versatile methods for introducing a nitrogen atom is through the formation of an azide, which can subsequently be reduced to a primary amine. Direct conversion of alcohols to azides can be achieved under various conditions. commonorganicchemistry.com A well-known method is the Mitsunobu reaction, using hydrazoic acid or its surrogates like diphenyl phosphorazidate (DPPA). acs.org Another approach involves activating the alcohol with reagents like bis(2,4-dichlorophenyl) phosphate (B84403) in the presence of sodium azide. acs.org A one-pot procedure using triphenylphosphine, iodine, imidazole, and sodium azide in DMSO has also been reported for converting alcohols to azides. ias.ac.in For tertiary alcohols, methods involving Brønsted acid catalysis have been developed. organic-chemistry.org

Carbamate (B1207046) Formation: Carbamates can be synthesized directly from tertiary alcohols. scilit.com A general and convenient one-step method involves reacting the alcohol with sodium cyanate (B1221674) in the presence of an acid like trifluoroacetic acid. orgsyn.org Alternatively, reaction with an isocyanate in the presence of a suitable catalyst can yield the corresponding carbamate derivative.

Table 3: Nitrogen-Containing Derivatives from the Hydroxyl Group

| Derivative Type | Reagents | Key Transformation | Potential Product |

|---|---|---|---|

| Azide | DPPA, DIAD, PPh₃ | Mitsunobu Reaction | 4-Azido-4-phenylazepane |

| Primary Amine | 1. NaN₃, PPh₃, I₂, Imidazole2. H₂, Pd/C | Azide formation followed by reduction | 4-Amino-4-phenylazepane |

Transformations Involving the Azepane Ring System of 4-Phenylazepan-4-ol Hydrochloride

The seven-membered azepane ring provides a flexible scaffold that can be modified through ring contraction, expansion, or the incorporation of additional heteroatoms.

Ring Contraction and Expansion Reactions

Ring Contraction: The contraction of a seven-membered azepane ring to a six-membered piperidine (B6355638) ring is a complex transformation. General strategies for the ring contraction of saturated cyclic amines have been developed. nih.govresearchgate.net One approach involves the rearrangement of hydroxylamines, catalyzed by reagents like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), which can achieve regioselective ring contraction. nih.gov Another method involves the nitrogen deletion from a cyclic secondary amine using N-pivaloyloxy-N-alkoxyamide, which proceeds through a 1,4-diradical intermediate to form a cyclized product. rsc.org These methods could potentially be adapted to contract the 4-phenylazepane (B3023610) scaffold to a substituted piperidine.

Ring Expansion: Ring expansion reactions provide a route to larger, eight-membered or greater, cyclic amine systems. The Tiffeneau-Demjanov rearrangement is a classic method for the one-carbon ring expansion of cycloalkanones. wikipedia.orgwikipedia.org While not directly applicable to 4-Phenylazepan-4-ol, if the corresponding ketone (4-phenylazepan-4-one) were available, it could be converted to a 1-aminomethyl-cycloalkanol and then treated with nitrous acid to induce expansion to an eight-membered ring. wikipedia.orgresearchgate.netslideshare.net More modern strategies, such as the Schmidt-type ring expansion using chiral hydroxyalkyl azides on cyclohexanones, have been developed to access azepanes and could potentially be adapted for further expansion. digitellinc.com

Table 4: Ring Contraction and Expansion Strategies

| Transformation | General Method | Potential Starting Material from Scaffold | Potential Product |

|---|---|---|---|

| Ring Contraction | B(C₆F₅)₃-catalyzed rearrangement | N-Hydroxy-4-phenylazepane | Phenyl-substituted piperidine derivative |

Heteroatom Incorporation into the Azepane Skeleton

Introducing other heteroatoms, such as oxygen or sulfur, into the azepane ring creates entirely new heterocyclic systems with distinct properties.

Oxygen Incorporation (Oxazepanes): The synthesis of 1,4-oxazepanes, which contain both nitrogen and oxygen in a seven-membered ring, has been reported through various synthetic routes. nih.govrsc.org One strategy involves the cyclization of N-phenacyl nitrobenzenesulfonamides derived from amino acids. nih.gov Another approach uses N-propargylamines as versatile building blocks for constructing the 1,4-oxazepane (B1358080) core. rsc.org To apply this to the 4-phenylazepane scaffold, a synthetic strategy would likely involve ring-opening followed by cyclization with a fragment containing an oxygen atom, or a complete de novo synthesis designed to yield a 4-phenyl-substituted 1,4-oxazepane.

Sulfur Incorporation (Thiazepanes): Similarly, 1,4-thiazepanes can be synthesized. An efficient, one-pot synthesis involves the reaction of α,β-unsaturated esters with 1,2-amino thiols, which cyclize to form 1,4-thiazepanones. nih.govresearchgate.netnih.gov These precursors can then be reduced to the corresponding 1,4-thiazepanes. nih.govnih.gov Adapting this to create a 4-phenyl-substituted analogue would require a multi-step synthetic sequence starting from different precursors.

Table 5: Potential Heteroatom-Incorporated Analogues

| Target Scaffold | General Synthetic Precursors | Potential Analogue |

|---|---|---|

| 1,4-Oxazepane | N-substituted amino alcohols | 4-Phenyl-1,4-oxazepane derivative |

Substitution Pattern Modifications on the Phenyl Ring and Azepane Core

The phenyl group of 4-phenylazepan-4-ol is amenable to electrophilic aromatic substitution (EAS) reactions. The hydroxyl (-OH) group at the 4-position of the azepane ring is a key electronic feature. While not directly attached to the phenyl ring, its electron-donating character, along with the tertiary amine in the azepane ring (which can be protonated or unprotonated depending on reaction conditions), influences the reactivity of the phenyl group. Generally, alkyl and hydroxyl groups are activating and direct incoming electrophiles to the ortho and para positions. frontiersin.orgresearchgate.net Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation would be expected to yield predominantly ortho- and para-substituted products. The regioselectivity is governed by the stability of the arenium ion intermediate, which is more stabilized when the positive charge can be delocalized by the electron-donating groups. researchgate.net

Conversely, nucleophilic aromatic substitution (SNAr) on the unsubstituted phenyl ring of 4-phenylazepan-4-ol is generally not feasible under standard conditions. nih.govnih.gov SNAr reactions typically require the presence of strong electron-withdrawing groups (such as nitro or cyano groups) positioned ortho or para to a good leaving group (like a halide) to activate the ring towards nucleophilic attack. clockss.orgnih.gov Without such activation, the electron-rich nature of the aromatic ring repels incoming nucleophiles. nih.gov Therefore, to achieve nucleophilic aromatic substitution, the phenyl ring of 4-phenylazepan-4-ol would first need to be functionalized with appropriate activating groups.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Phenyl Ring of 4-Phenylazepan-4-ol

| Reagent/Reaction | Expected Major Products |

| HNO₃/H₂SO₄ (Nitration) | ortho-Nitro and para-Nitro derivatives |

| Br₂/FeBr₃ (Bromination) | ortho-Bromo and para-Bromo derivatives |

| SO₃/H₂SO₄ (Sulfonation) | ortho-Sulfonic acid and para-Sulfonic acid derivatives |

| R-Cl/AlCl₃ (Friedel-Crafts Alkylation) | ortho-Alkyl and para-Alkyl derivatives |

Directed ortho-lithiation is a powerful strategy for the regioselective functionalization of aromatic rings, guided by a directing metalation group (DMG). nih.gov In the context of 4-phenylazepan-4-ol analogues, a protected amine, such as an N-Boc (tert-butoxycarbonyl) group, can serve as an effective DMG. Research on N-Boc-2-phenylazepane has demonstrated that the Boc group can direct lithiation to the benzylic position. nih.gov This methodology involves the use of a strong lithium base, such as n-butyllithium, which selectively abstracts a proton from the position ortho to the directing group. The resulting organolithium intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups.

For 4-phenylazepan-4-ol, the hydroxyl group could also potentially act as a directing group, or it could be protected to allow for selective lithiation at other positions. The lithiation of N-Boc-2-phenylazepane required elevated temperatures (-5 °C) to achieve efficient reaction, indicating that the conformational dynamics of the seven-membered ring play a crucial role. nih.gov This approach provides a reliable method for introducing substituents at the C2 position of the phenyl ring, which might not be easily accessible through conventional electrophilic substitution.

Table 2: Potential Electrophiles for Trapping Lithiated 4-Phenylazepan-4-ol Derivatives

| Electrophile | Introduced Functional Group |

| D₂O | Deuterium |

| Alkyl halides (e.g., CH₃I) | Alkyl (e.g., Methyl) |

| Aldehydes/Ketones | Hydroxyalkyl |

| CO₂ | Carboxylic acid |

| Disulfides | Thioether |

C-H activation has emerged as a transformative tool in organic synthesis, enabling the direct functionalization of otherwise unreactive C-H bonds. For the azepane core of 4-phenylazepan-4-ol, C-H activation strategies offer a means to introduce substituents at various positions, including those remote from the nitrogen atom. The functionalization of saturated N-heterocycles via C-H activation can be challenging due to the presence of multiple, similar C-H bonds. However, both α- and β-C-H functionalization of azepanes have been reported.

Strategies for site-selective C-H activation often rely on directing groups or transition-metal catalysis. For instance, rhodium-catalyzed reactions have been developed for the alkylation and arylation of nitrogen heterocycles. Furthermore, methods for the β-C(sp³)-H functionalization of saturated nitrogen heterocycles have been developed, sometimes proceeding through the formation of enamine intermediates or utilizing photoredox catalysis. These advanced methodologies could potentially be applied to 4-phenylazepan-4-ol to create novel derivatives with functional groups at specific positions on the azepane ring, which would be difficult to access through traditional synthetic routes. The choice of catalyst and directing group is crucial for controlling the regioselectivity of the C-H functionalization.

Regioselective and Stereoselective Derivatization Methodologies for 4-Phenylazepan-4-ol Analogues

The development of analogues of 4-phenylazepan-4-ol with defined regio- and stereochemistry is critical for understanding its structure-activity relationships. The presence of a chiral center at the C4 position necessitates stereocontrolled synthetic methods.

Regioselective functionalization can be achieved through various means. For instance, copper(I)-catalyzed tandem amination/cyclization reactions of functionalized allenynes have been used to prepare substituted azepines. This approach allows for the introduction of substituents at the C2 position of the azepine ring.

Stereoselective synthesis of related 4-hydroxy-4-arylpiperidines has been achieved through methods like diastereoselective reductive aldol (B89426) cyclizations and Negishi cross-coupling reactions. These strategies often exhibit high levels of diastereoselectivity, providing control over the relative stereochemistry of the substituents. For example, the direct α-arylation of a protected 4-hydroxypiperidine (B117109) via a one-pot Negishi cross-coupling has been shown to proceed with high cis-diastereoselectivity. Similarly, the synthesis of streptopyrrolidine isomers has been accomplished using stereoselective aldol reactions and Lewis acid-mediated lactamizations.

These methodologies, while demonstrated on different heterocyclic systems, provide a conceptual framework for the development of stereoselective syntheses of 4-phenylazepan-4-ol analogues. By carefully selecting the starting materials, catalysts, and reaction conditions, it is possible to control the stereochemical outcome at the C4-position and introduce further functionality in a regio- and stereodefined manner.

Computational and Theoretical Chemistry Studies of 4 Phenylazepan 4 Ol Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in understanding the electronic characteristics of 4-Phenylazepan-4-ol (B11720350) hydrochloride. While specific studies on this exact molecule are not prevalent in the literature, the principles can be applied by analogy to similar structures. Such calculations would typically be performed using a basis set like 6-311++G(d,p) to obtain optimized molecular geometry and electronic properties.

The analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. For a molecule like 4-Phenylazepan-4-ol hydrochloride, the HOMO is expected to be localized on the phenyl ring and the lone pair of the nitrogen atom, while the LUMO would likely be distributed over the phenyl ring's anti-bonding orbitals.

Natural Bond Orbital (NBO) analysis can further elucidate the intramolecular interactions, such as hyperconjugation and charge delocalization. For instance, interactions between the lone pair of the nitrogen or oxygen atoms and the antibonding orbitals of adjacent C-C or C-H bonds contribute to the molecule's stability. A theoretical evaluation of a related compound, 5-(4-chlorophenyl)-1H-tetrazole, demonstrated significant stabilization energies from such interactions. researchgate.net

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. In this compound, the region around the hydroxyl group's oxygen and the nitrogen atom would exhibit negative potential (red/yellow), indicating susceptibility to electrophilic attack, while the hydrogen atoms, particularly the one on the protonated nitrogen, would show positive potential (blue), marking them as sites for nucleophilic interaction.

Table 1: Hypothetical Electronic Properties of this compound based on DFT Calculations

| Property | Predicted Value/Region | Significance |

| HOMO Energy | High | Good electron-donating capability |

| LUMO Energy | Low | Good electron-accepting capability |

| HOMO-LUMO Gap | Moderate | Indicates chemical stability |

| NBO Analysis | Significant n -> σ* interactions | Intramolecular stabilization |

| MEP | Negative potential on O and N | Sites for electrophilic attack |

| MEP | Positive potential on H-atoms | Sites for nucleophilic attack |

Conformational Analysis of the Azepane Ring and its Substituents in this compound

The seven-membered azepane ring is known for its conformational flexibility. Molecular dynamics (MD) simulations are a powerful tool to explore the potential energy surface of this compound, identifying the most stable conformations and the energy barriers between them. Such studies are crucial for understanding how the molecule might interact with biological targets.

The conformational landscape of the azepane ring is complex, with multiple possible chair and boat-like conformations. The presence of the phenyl and hydroxyl substituents at the C4 position, along with the protonated nitrogen, significantly influences the preferred conformation. Computational studies on similar cyclic systems, such as 1-phenyl- and 4-phenyl-tetrahydroisoquinolines, have shown a preference for half-chair conformations with bulky substituents in pseudo-equatorial positions to minimize steric hindrance. nih.gov A similar preference would be expected for this compound, where the phenyl group would likely adopt a pseudo-equatorial orientation.

To adequately sample the conformational space, techniques like replica exchange molecular dynamics (HREMD) can be employed, which use multiple parallel simulations at different temperatures to overcome energy barriers and explore a wider range of conformations. nih.gov The resulting conformational ensemble can then be analyzed to determine the populations of different conformers in solution.

Table 2: Key Torsional Angles Influencing the Conformation of this compound

| Torsional Angle | Description | Expected Influence on Conformation |

| C3-C4-C5-N1 | Defines the puckering of the azepane ring | Determines the chair/boat nature of the ring |

| C(Aryl)-C4-C3-C2 | Orientation of the phenyl group | Pseudo-equatorial vs. pseudo-axial |

| H-O-C4-C3 | Orientation of the hydroxyl group | Influences intramolecular hydrogen bonding |

Reaction Energetics and Transition State Analysis of Key Synthetic Steps

Computational chemistry can provide valuable insights into the reaction mechanisms and energetics of the synthesis of this compound. While specific studies on this molecule's synthesis are not available, the general approach involves calculating the energies of reactants, intermediates, transition states, and products for proposed reaction pathways.

A key synthetic step for a related compound, 4-aminomethyl-1-(2-phenylethyl)-piperidin-4-ol, a key intermediate in the synthesis of Fenspiride HCl, has been reported, highlighting the importance of understanding the synthesis of such molecules. journaljpri.com For 4-Phenylazepan-4-ol, a likely precursor is the corresponding ketone, 4-phenylazepan-4-one, which can be reduced. DFT calculations could be used to model this reduction step (e.g., using a hydride reagent). By locating the transition state structure, the activation energy for the reaction can be determined, providing a quantitative measure of the reaction's feasibility.

Furthermore, these calculations can help to understand the stereoselectivity of the reaction. By comparing the energies of the transition states leading to different stereoisomers, one can predict the major product, which is crucial for designing efficient and stereoselective syntheses.

Spectroscopic Property Prediction and Validation through Computational Methods

Computational methods are widely used to predict spectroscopic properties like infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These predicted spectra can be compared with experimental data to validate the proposed structure and to aid in the assignment of spectral bands.

For this compound, DFT calculations can be used to compute the vibrational frequencies and intensities of the IR and Raman active modes. A study on 4-phenylimidazole (B135205) demonstrated good agreement between experimental and theoretically predicted FT-IR and FT-Raman spectra. researchgate.net Similar calculations for this compound would allow for the assignment of characteristic peaks, such as the O-H and N-H stretching vibrations, as well as the various C-H and C-C vibrations of the phenyl and azepane rings.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. The calculated chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental NMR data to confirm the molecular structure and to assign specific resonances to the different protons and carbons in the molecule.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Feature | Corresponding Functional Group/Atom |

| FT-IR | ~3400 cm⁻¹ | O-H stretch |

| FT-IR | ~3000-2800 cm⁻¹ | C-H stretches (aliphatic and aromatic) |

| FT-IR | ~1600 cm⁻¹ | C=C stretch (aromatic) |

| ¹H NMR | ~7.2-7.5 ppm | Aromatic protons |

| ¹H NMR | ~3.5-4.0 ppm | Methine proton (CH-OH) |

| ¹³C NMR | ~125-145 ppm | Aromatic carbons |

| ¹³C NMR | ~70-80 ppm | Carbinol carbon (C-OH) |

Intermolecular Interactions and Crystal Packing Analysis in Solid-State Research

The arrangement of molecules in the solid state is governed by a complex interplay of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions in a crystal lattice. nih.govkayseri.edu.trmdpi.comnih.gov This method maps the electron distribution of a molecule within the crystal, allowing for the identification of close contacts between neighboring molecules.

For this compound, the crystal packing would be expected to be dominated by strong N⁺-H···Cl⁻ hydrogen bonds, as well as O-H···Cl⁻ hydrogen bonds. Additionally, weaker C-H···π interactions between the azepane ring protons and the phenyl ring of an adjacent molecule, and π-π stacking interactions between the phenyl rings, are also likely to play a role in stabilizing the crystal structure. researchgate.netnih.gov

Table 4: Expected Intermolecular Interactions in the Crystal Structure of this compound

| Interaction Type | Donor | Acceptor | Expected Contribution |

| Hydrogen Bond | N⁺-H | Cl⁻ | Strong, major contributor |

| Hydrogen Bond | O-H | Cl⁻ | Strong, significant contributor |

| C-H···π | Azepane C-H | Phenyl ring | Weak, contributes to packing |

| π-π Stacking | Phenyl ring | Phenyl ring | Weak, contributes to packing |

| van der Waals | Various H atoms | Various H atoms | Significant due to abundance |

Theoretical Structure-Activity Relationship Modeling

In a typical QSAR study, a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) are calculated for a series of related compounds with known biological activities. Statistical methods are then used to build a mathematical model that relates these descriptors to the activity. Such models can then be used to predict the activity of new, unsynthesized compounds.

For derivatives of 4-Phenylazepan-4-ol, key structural features that could be varied to explore the SAR include the substitution pattern on the phenyl ring, the nature of the substituent on the azepane nitrogen, and the stereochemistry at the C4 position. For example, studies on phenothiazine (B1677639) derivatives as ferroptosis inhibitors have demonstrated the importance of systematic SAR analyses in identifying potent lead compounds. nih.gov Similarly, SAR studies on phenylalanine derivatives have provided insights into their anti-HIV activity. mdpi.com Computational docking studies could also be employed to model the interaction of this compound and its analogs with a target protein, providing a rational basis for the design of more potent compounds. nih.gov

Advanced Research Characterization Methodologies for 4 Phenylazepan 4 Ol Hydrochloride

High-Resolution Mass Spectrometry for Structural Confirmation and Isotope Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive structural confirmation of 4-Phenylazepan-4-ol (B11720350) hydrochloride. nih.gov Unlike standard mass spectrometry, HRMS provides extremely accurate mass measurements, typically to within 5 ppm, which allows for the determination of a compound's elemental composition. For 4-Phenylazepan-4-ol hydrochloride (C₁₂H₁₈ClNO), HRMS can distinguish its exact mass from other molecules with the same nominal mass but different elemental formulas.

The process involves ionizing the molecule and measuring its mass-to-charge ratio (m/z) with high precision. The expected protonated molecule [M+H]⁺ for the free base (C₁₂H₁₇NO) would be analyzed. By comparing the experimentally measured accurate mass to the theoretically calculated mass, the molecular formula can be unequivocally confirmed. mdpi.com

Furthermore, HRMS facilitates isotope analysis. The presence and relative abundance of isotopes, such as ¹³C, ¹⁵N, and ³⁷Cl, create a characteristic isotopic pattern in the mass spectrum. The high resolution of the instrument allows for the clear observation of these patterns, which must match the theoretical pattern calculated for the compound's elemental formula, providing another layer of structural verification. Fragmentation analysis within an HRMS instrument can also help elucidate the structure by breaking the molecule apart and analyzing the resulting fragments.

Table 1: Illustrative HRMS Data for 4-Phenylazepan-4-ol Free Base

| Parameter | Description | Expected Value |

|---|---|---|

| Molecular Formula | The elemental composition of the free base. | C₁₂H₁₇NO |

| Monoisotopic Mass | The calculated mass using the most abundant isotope of each element. | 191.1310 u |

| Protonated Species [M+H]⁺ | The molecule with an added proton, as often observed in ESI-MS. | C₁₂H₁₈NO⁺ |

| Calculated m/z [M+H]⁺ | The theoretically calculated mass-to-charge ratio for the protonated molecule. | 192.1383 |

| Measured m/z | A hypothetical, experimentally determined accurate mass. | 192.1381 |

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed molecular structure of this compound in solution. wikipedia.org While one-dimensional (1D) ¹H and ¹³C NMR provide initial information about the chemical environments of the protons and carbons, 2D NMR experiments are required to assemble the complete molecular puzzle. harvard.eduepfl.ch These experiments reveal through-bond and through-space correlations between different nuclei, allowing for the unambiguous assignment of every atom within the molecular framework. wikipedia.orgsdsu.edu

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

A standard suite of 2D NMR experiments is used to fully characterize the structure of this compound.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For 4-Phenylazepan-4-ol, COSY would reveal the connectivity within the aliphatic azepane ring by showing correlations between adjacent methylene (B1212753) (CH₂) groups. For example, the protons at C2 would show correlations to the protons at C3, and the protons at C5 would show correlations to those at C6.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. epfl.chsdsu.edu Each CH, CH₂, or CH₃ group produces a cross-peak, correlating the ¹H chemical shift with the ¹³C chemical shift of the carbon it is bonded to. This allows for the definitive assignment of carbon signals based on their attached, and usually more easily assigned, protons. The quaternary carbon at C4 would be absent from an HSQC spectrum, which is a key identifying feature. epfl.ch

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges, typically two to four bonds. epfl.chyoutube.com It is crucial for piecing together the molecular skeleton, especially around quaternary centers. For 4-Phenylazepan-4-ol, HMBC would show correlations from the aromatic protons of the phenyl ring to the quaternary C4, and from the protons on the azepane ring (e.g., at C3 and C5) to the same C4 carbon, confirming the connection point of the phenyl and azepane moieties. It also helps assign other quaternary carbons in the phenyl ring. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous techniques which show through-bond connectivity, NOESY reveals through-space proximity of nuclei. harvard.edu This is particularly useful for determining stereochemistry and conformation. For instance, NOESY could show correlations between the protons of the phenyl ring and specific protons on the azepane ring, providing insight into the molecule's preferred three-dimensional arrangement in solution.

Table 2: Expected 2D NMR Correlations for 4-Phenylazepan-4-ol

| Proton(s) | COSY Correlations (with H-) | HSQC Correlation (with C-) | Key HMBC Correlations (with C-) |

|---|---|---|---|

| Aromatic (C8-C12) | Aromatic protons | C8-C12 | C4, C7, other aromatic C's |

| Azepane CH₂ (C2/C7) | C3/C6 | C2/C7 | C4, C3/C6 |

| Azepane CH₂ (C3/C6) | C2/C7, C4-OH (if visible) | C3/C6 | C2/C7, C4, C5 |

Solid-State NMR for Polymorph Characterization

Polymorphism, the ability of a compound to exist in multiple crystal forms, is a critical consideration for pharmaceutical compounds. While not specific information on this compound is available, Solid-State NMR (ssNMR) is a key technique used to characterize such phenomena. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information about the local environment of atoms in the rigid solid state. Different polymorphs, having different molecular arrangements and intermolecular interactions in their crystal lattices, will give rise to distinct ssNMR spectra. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are used to obtain high-resolution spectra of solid samples, allowing researchers to identify and distinguish between different polymorphic forms.

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule, including its absolute stereochemistry. nih.gov The technique requires a single, high-quality crystal of the compound. When a beam of X-rays is passed through the crystal, the electrons of the atoms diffract the X-rays in a specific pattern. By analyzing this diffraction pattern, a detailed electron density map of the molecule can be constructed. researchgate.net

For this compound, this analysis would provide:

Unambiguous Structural Confirmation: It would confirm the connectivity of all atoms.

Precise Bond Lengths and Angles: Providing exact geometric parameters for the entire molecule. mdpi.com

Absolute Stereochemistry: The C4 position is a chiral center. X-ray crystallography can determine its absolute configuration (R or S) without ambiguity, which is crucial as different enantiomers can have different biological activities. nih.gov

Crystal Packing Information: It reveals how the molecules are arranged in the crystal lattice, including intermolecular interactions like hydrogen bonding involving the hydroxyl group, the amine hydrochloride, and the chloride counter-ion. mdpi.com

Table 3: Illustrative Crystallographic Data Table for this compound

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic mdpi.com |

| Space Group | The specific symmetry group of the crystal. | P2₁/c mdpi.com |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a = 10.1 Å, b = 15.2 Å, c = 8.9 Å, β = 98.5° |

| Volume (V) | The volume of the unit cell. | 1350 ų |

| Z | The number of molecules per unit cell. | 4 |

Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Assignment of Enantiomers

Chiroptical spectroscopy techniques are non-destructive methods used to investigate the stereochemistry of chiral molecules. These methods rely on the differential interaction of chiral substances with polarized light.

Electronic Circular Dichroism (ECD): ECD measures the difference in absorption of left and right circularly polarized light in the UV-Vis region, which arises from electronic transitions. The resulting spectrum is highly sensitive to the three-dimensional structure of the molecule. By comparing the experimental ECD spectrum of an enantiomer of this compound to spectra predicted by quantum chemical calculations for the R and S configurations, the absolute stereochemistry can be assigned.

Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized IR light corresponding to vibrational transitions. researchgate.net A VCD spectrum provides a rich fingerprint of a molecule's stereochemistry. Similar to ECD, the experimental VCD spectrum is compared with theoretical spectra of the possible enantiomers to determine the absolute configuration. researchgate.net

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination (e.g., Chiral HPLC, GC-MS)

Chromatographic methods are essential for assessing the purity of this compound and for determining its enantiomeric composition.

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for separating and quantifying the enantiomers of a chiral compound. nih.gov The technique uses a chiral stationary phase (CSP) that interacts differently with the R and S enantiomers, causing them to travel through the column at different rates and thus be separated. researchgate.net A validated chiral HPLC method can be used to determine the enantiomeric excess (ee), a measure of the purity of one enantiomer over the other. mdpi.com Method development involves optimizing the mobile phase, column type, flow rate, and detection wavelength to achieve baseline separation of the enantiomers. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for purity analysis. For chiral analysis, the compound may first need to be derivatized with a chiral reagent before being introduced to the GC system, or a chiral GC column can be used. The gas chromatograph separates the components of the sample, which are then detected and identified by the mass spectrometer. This is a powerful tool for identifying and quantifying trace impurities.

Table 4: Illustrative Chiral HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | Chiral AGP or CHIRALPAK® type column nih.govresearchgate.net |

| Mobile Phase | e.g., Sodium Phosphate (B84403) Buffer : Isopropanol (98:2, v/v) nih.gov |

| Flow Rate | 1.0 mL/min nih.gov |

| Detection | UV at an appropriate wavelength (e.g., 254 nm) |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

| Retention Time (R-enantiomer) | ~8.5 min |

| Retention Time (S-enantiomer) | ~10.2 min |

Table 5: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Role of 4 Phenylazepan 4 Ol Hydrochloride As a Synthetic Intermediate and Building Block

Utilization in the Synthesis of More Complex Heterocyclic Systems

The azepane scaffold is a recurring motif in a wide array of biologically active compounds and natural products. The unique conformational flexibility of the seven-membered ring makes it an attractive component in medicinal chemistry. 4-Phenylazepan-4-ol (B11720350) hydrochloride, by virtue of its reactive functional groups, is a key starting material for the synthesis of more elaborate heterocyclic systems, including fused and spirocyclic structures.

One important application is in the synthesis of spiro-heterocycles . For instance, the reaction of isatin (B1672199) derivatives with various amino acids and other intermediates can lead to the formation of spirooxindoles, a class of compounds with significant pharmacological properties. nih.gov While direct examples starting from 4-phenylazepan-4-ol are not extensively documented in readily available literature, the analogous reactivity of similar cyclic amino alcohols suggests its potential as a precursor to spiro[azepane-4,3'-oxindole] systems. The general reaction involves a [3+2] cycloaddition, where the amino group of the azepane could participate in the formation of an azomethine ylide intermediate.

Furthermore, the core structure of 4-phenylazepan-4-ol is amenable to classic cyclization reactions for the construction of fused heterocyclic systems. Reactions like the Pictet-Spengler and Bischler-Napieralski are powerful tools for the synthesis of tetrahydro-β-carbolines and dihydroisoquinolines, respectively. wikipedia.orgwikipedia.orgorganic-chemistry.org These reactions typically involve the intramolecular cyclization of a β-arylethylamine derivative onto an electrophilic carbon. By modifying the nitrogen of 4-phenylazepan-4-ol with a suitable side chain, it could serve as a precursor for novel fused polycyclic aza-heterocycles. For example, N-alkylation with a group that can be converted to an electrophilic center would enable intramolecular cyclization onto the phenyl ring.

Applications in Tandem and Cascade Reactions

Tandem and cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer an efficient and atom-economical approach to complex molecules. The structural framework of 4-Phenylazepan-4-ol hydrochloride is well-suited for designing such reaction sequences.

The presence of both a nucleophilic secondary amine and a hydroxyl group allows for sequential or one-pot multi-component reactions. For example, the nitrogen atom can participate in tandem cyclization reactions . rsc.org A hypothetical tandem reaction could involve the N-alkylation of 4-phenylazepan-4-ol with a substrate containing an alkyne and an alkene moiety. Subsequent metal-catalyzed cyclization could lead to the formation of complex polycyclic structures in a single step. researchgate.netresearchgate.net While specific examples with 4-phenylazepan-4-ol are not prevalent in the literature, the principles of tandem reactions involving similar amino alcohols are well-established. organic-chemistry.org

Moreover, the hydroxyl group can be transformed into a leaving group, facilitating elimination to form an enamine intermediate within the azepane ring. This in-situ generated enamine can then participate in a cascade reaction, such as a Michael addition followed by an intramolecular cyclization, to construct intricate molecular scaffolds.

Precursor in the Development of Advanced Chemical Scaffolds

The development of novel chemical scaffolds is a cornerstone of modern drug discovery. The azepane ring system is recognized as a "privileged scaffold" due to its prevalence in a variety of bioactive molecules. nih.gov this compound serves as a valuable starting point for the elaboration of more complex and functionally diverse azepane-based scaffolds.

The phenyl and hydroxyl groups at the 4-position of the azepane ring provide a handle for introducing molecular diversity. For instance, the phenyl group can be functionalized through electrophilic aromatic substitution, and the hydroxyl group can be derivatized or replaced to modulate the compound's physicochemical properties. Structure-activity relationship (SAR) studies on related 4-hydroxy-4-phenylpiperidines have demonstrated that modifications at these positions can significantly impact biological activity. nih.govresearchgate.net

Furthermore, the secondary amine of the azepane ring is a key site for modification. N-alkylation or N-arylation can introduce a wide range of substituents, leading to libraries of compounds for high-throughput screening. The synthesis of various N-substituted 4-hydroxynaphthalimides has been shown to be a viable strategy for creating fluorescent probes, highlighting the utility of modifying the nitrogen atom of a heterocyclic scaffold. researchgate.net

Ligand Design and Coordination Chemistry Research Applications

The nitrogen atom within the azepane ring of this compound, with its available lone pair of electrons, makes it a potential ligand for coordination with metal ions. The field of coordination chemistry explores the formation and properties of complexes between metal centers and organic ligands, which have applications in catalysis, materials science, and bioinorganic chemistry.

While specific studies detailing the coordination chemistry of 4-phenylazepan-4-ol are limited, the principles of ligand design suggest its potential utility. The azepane nitrogen can act as a monodentate ligand. Moreover, by introducing other donor atoms through modification of the hydroxyl group or the nitrogen atom, multidentate ligands can be synthesized. For example, etherification of the hydroxyl group with a pyridine-containing moiety could create a bidentate N,N-donor ligand.

The coordination of such ligands to transition metals can lead to the formation of complexes with interesting structural and electronic properties. The stereochemistry of the azepane ring and the potential for chiral resolution can also be exploited to create chiral ligands for asymmetric catalysis. The study of coordination complexes often involves characterizing their geometry and understanding the nature of the metal-ligand bonding. uci.eduwashington.edu

Emerging Research Challenges and Future Directions in 4 Phenylazepan 4 Ol Hydrochloride Chemistry

Development of Novel and Highly Efficient Synthetic Routes

The development of novel and highly efficient synthetic routes to 4-phenylazepan-4-ol (B11720350) hydrochloride is a primary focus of current research. Traditional methods for the synthesis of the core 4-phenylazepan-4-ol structure often involve multi-step sequences with moderate to good yields. A common and direct approach is the Grignard reaction, where a phenylmagnesium halide is added to a suitable N-protected azepan-4-one (B24970). libretexts.orgkhanacademy.orgleah4sci.com However, challenges such as the availability of the starting ketone, protection/deprotection steps, and potential side reactions necessitate the exploration of more elegant and efficient strategies.

One promising area of research is the development of intramolecular cyclization reactions. youtube.com For instance, a suitably functionalized acyclic precursor containing both the phenyl and the hydroxylamine (B1172632) moieties could be induced to cyclize, forming the azepane ring and installing the desired functionalities in a single step. Another innovative approach involves ring-expansion strategies, where a smaller, more readily available cyclic precursor, such as a substituted piperidine (B6355638), is expanded to the seven-membered azepane ring.

| Synthetic Strategy | Key Reaction Type | Potential Advantages |

| Grignard Reaction | Nucleophilic addition | Direct C-C bond formation, commercially available reagents. libretexts.orgkhanacademy.orgleah4sci.com |

| Intramolecular Cyclization | Ring-closing reaction | High efficiency, potential for stereocontrol. youtube.com |

| Ring Expansion | Rearrangement reaction | Access to diverse starting materials. |